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Compound of Interest

Compound Name: 6-Chloro-4-iodo-1H-indazole

CAS No.: 885519-56-2

Cat. No.: B3024472

Get Quote

This technical guide provides an in-depth exploration of the spectroscopic properties of 6-
Chloro-4-iodo-1H-indazole, a key intermediate in the synthesis of various pharmacologically

active compounds, including the tyrosine kinase inhibitor Axitinib.[1][2][3] This document is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry who require a comprehensive understanding of the structural elucidation of

this molecule through modern spectroscopic techniques.

Introduction
6-Chloro-4-iodo-1H-indazole is a disubstituted indazole derivative with a molecular formula of

C₇H₄ClIN₂ and a molecular weight of approximately 278.48 g/mol . The strategic placement of

the chloro and iodo substituents on the indazole core makes it a valuable building block in

synthetic organic chemistry. Accurate characterization of this intermediate is critical to ensure

the purity and identity of subsequent products in a synthetic pathway. This guide will detail the

expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a framework for its unambiguous

identification.
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Molecular Structure and Spectroscopic Workflow
The structural analysis of 6-Chloro-4-iodo-1H-indazole relies on a synergistic application of

various spectroscopic methods. Each technique provides unique insights into the molecular

architecture, from the connectivity of atoms to the nature of the chemical bonds.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-
Chloro-4-iodo-1H-indazole.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule.

For 6-Chloro-4-iodo-1H-indazole, the spectrum is expected to show signals corresponding to

the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are

influenced by the electron-withdrawing effects of the halogen substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J)

H-3 ~8.2 s -

H-5 ~7.5 d ~1.0 Hz

H-7 ~7.8 d ~1.0 Hz

N-H ~13.5 br s -

Interpretation of the ¹H NMR Spectrum:

H-3: The proton at the 3-position is expected to appear as a singlet at a downfield chemical

shift due to its position on the electron-deficient pyrazole ring of the indazole system.

H-5 and H-7: The protons at the 5 and 7-positions on the benzene ring will appear as

doublets with a small meta-coupling constant. The iodine at position 4 and the chlorine at

position 6 will influence their chemical shifts. The H-7 proton is likely to be further downfield

due to the anisotropic effect of the adjacent pyrazole ring.

N-H Proton: The N-H proton of the indazole ring is acidic and will typically appear as a broad

singlet at a very downfield chemical shift, often above 13 ppm, especially in a hydrogen-

bond-accepting solvent like DMSO-d₆.

Caption: Numbering of atoms in 6-Chloro-4-iodo-1H-indazole for NMR assignments.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in 6-Chloro-4-iodo-1H-indazole are influenced by the

attached atoms and the overall electronic structure of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (ppm)

C-3 ~135

C-4 ~95

C-5 ~125

C-6 ~130

C-7 ~115

C-3a ~120

C-7a ~140

Interpretation of the ¹³C NMR Spectrum:

C-3: This carbon is in the pyrazole ring and is expected to be in the typical aromatic region.

C-4: The carbon bearing the iodine atom (C-4) will be significantly shielded due to the "heavy

atom effect" of iodine, resulting in an upfield chemical shift. This is a highly characteristic

signal for iodo-substituted aromatic rings.

C-5 and C-7: These are protonated aromatic carbons, and their chemical shifts will be in the

expected range for such carbons in a substituted benzene ring.

C-6: The carbon attached to the chlorine atom (C-6) will be deshielded compared to an

unsubstituted carbon, with its chemical shift appearing downfield.
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C-3a and C-7a: These are the quaternary carbons at the ring junction. C-7a, being adjacent

to the pyrazole nitrogen, is expected to be the most downfield of the aromatic carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-Chloro-4-iodo-1H-indazole, high-resolution mass spectrometry (HRMS)

is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data

Ion m/z (calculated) Interpretation

[M]⁺ ~278 Molecular ion

[M-I]⁺ ~151 Loss of iodine radical

[M-Cl]⁺ ~243 Loss of chlorine radical

[M-HCN]⁺ ~251 Loss of hydrogen cyanide

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

the compound. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and

[M+2]⁺ in a roughly 3:1 ratio) will be observed for chlorine-containing fragments. The

fragmentation pattern is likely to involve the loss of the halogen atoms and potentially the

elimination of small neutral molecules like HCN from the pyrazole ring.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Predicted FT-IR Data (Solid State, cm⁻¹)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretching

~3150 Broad N-H stretching

1620-1450 Medium-Strong
C=C and C=N stretching

(aromatic rings)

~1100 Strong C-Cl stretching

~850-800 Strong C-H out-of-plane bending

~600-500 Medium C-I stretching

Interpretation of the IR Spectrum:

A broad absorption band in the region of 3150 cm⁻¹ is characteristic of the N-H stretching

vibration of the indazole ring, indicating intermolecular hydrogen bonding in the solid state.

Absorptions in the 3100-3000 cm⁻¹ range are due to the stretching vibrations of the aromatic

C-H bonds.

The fingerprint region will contain a series of bands corresponding to the C=C and C=N

stretching vibrations of the fused aromatic rings.

The presence of the carbon-halogen bonds will be indicated by absorptions for C-Cl

stretching (around 1100 cm⁻¹) and C-I stretching (at lower wavenumbers, typically 600-500

cm⁻¹).

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

Sample Preparation: Dissolve 5-10 mg of 6-Chloro-4-iodo-1H-indazole in approximately 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak.

Mass Spectrometry (MS)[4]

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization

(APCI).

Data Acquisition: Acquire the mass spectrum in the desired mass range. For accurate mass

measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Infrared (IR) Spectroscopy[5]

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

provides a comprehensive and unambiguous structural characterization of 6-Chloro-4-iodo-
1H-indazole. The predicted data and interpretations presented in this guide serve as a

valuable resource for researchers and scientists working with this important synthetic

intermediate, ensuring its correct identification and quality control in drug discovery and

development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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